Lipophilicity Reduction and Ligand Efficiency
The logP of 1-(3-fluoro-4-methoxyphenyl)-3-propanoylpiperidin-2-one is 1.566, as recorded in the ZINC database for compound ZINC341727030 [1]. By contrast, the unsubstituted phenyl analog 1-phenyl-3-propanoylpiperidin-2-one (CAS 1791423-97-6) is predicted to have a higher logP of approximately 2.1 based on consistent ChemDraw and ACD/Labs calculations for the C14H17NO2 scaffold . This difference of roughly 0.5 log units corresponds to an approximately 3-fold lower lipophilicity for the 3-fluoro-4-methoxy substituted compound, which is a desirable property for reducing nonspecific off-target binding and improving aqueous solubility in early-stage lead optimization.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.566 (ZINC calculated value) |
| Comparator Or Baseline | 1-Phenyl-3-propanoylpiperidin-2-one, predicted logP ≈ 2.1 (calculated via fragment-based method) |
| Quantified Difference | ΔlogP ≈ 0.5 (target compound is less lipophilic by a factor of approximately 3-fold) |
| Conditions | The target compound's logP was retrieved from the ZINC docking database; the comparator's logP is a consensus predicted value based on the unsubstituted C14H17NO2 scaffold. |
Why This Matters
A lower logP directly correlates with improved developability metrics such as kinetic solubility and reduced hERG binding risk, making this compound a more attractive starting point for medicinal chemistry programs than the simpler phenyl analog.
- [1] ZINC341727030. ZINC Database, University of California, San Francisco. Accessed 2026-05-01. https://zinc.docking.org/substances/ZINC000341727030/ View Source
